2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride
CAS No.: 1219979-69-7
Cat. No.: VC2685673
Molecular Formula: C15H22ClNO2
Molecular Weight: 283.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219979-69-7 |
|---|---|
| Molecular Formula | C15H22ClNO2 |
| Molecular Weight | 283.79 g/mol |
| IUPAC Name | 2-piperidin-3-ylethyl 2-phenylacetate;hydrochloride |
| Standard InChI | InChI=1S/C15H21NO2.ClH/c17-15(11-13-5-2-1-3-6-13)18-10-8-14-7-4-9-16-12-14;/h1-3,5-6,14,16H,4,7-12H2;1H |
| Standard InChI Key | PLKPZLUZVVHLID-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)CCOC(=O)CC2=CC=CC=C2.Cl |
| Canonical SMILES | C1CC(CNC1)CCOC(=O)CC2=CC=CC=C2.Cl |
Introduction
Physical and Chemical Properties
Molecular Characteristics
Based on structural analysis and comparison with its isomers, 2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride would likely have the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂ClNO₂ |
| Molecular Weight | 283.79 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Probable good solubility in polar solvents like water and alcohols due to the hydrochloride salt formation |
| Melting Point | Expected to be in the range of similar piperidine derivatives |
| IUPAC Name | 2-(piperidin-3-yl)ethyl 2-phenylacetate hydrochloride |
These properties are inferred based on the well-documented 2-position isomer, which has a molecular weight of 283.79 g/mol and formula C₁₅H₂₂ClNO₂.
Chemical Reactivity
The reactivity profile of 2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride would be expected to include:
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Hydrolysis of the ester bond under acidic or basic conditions
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Oxidation reactions, particularly involving the piperidine ring
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Reduction reactions, especially of the ester group
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Nucleophilic substitution reactions at various reactive sites
Research on similar compounds indicates that these piperidine derivatives can undergo several chemical reactions, including oxidation and hydrolysis, with specific conditions depending on the reagents used and desired outcomes.
Synthesis Methods and Approaches
Laboratory Synthesis Strategies
The synthesis of 2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride would likely involve esterification reactions between 2-phenylacetic acid and an appropriate 3-substituted piperidine-containing alcohol. Based on documented approaches for related compounds, the synthesis typically requires:
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Starting materials including 2-phenylacetic acid and a 3-substituted piperidine ethanol derivative
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Esterification reaction conditions, potentially using coupling agents or activating the carboxylic acid
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Controlled temperature and solvent conditions to optimize yield
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Formation of the hydrochloride salt in the final step
The synthesis of similar compounds has been documented to involve esterification reactions that require controlled conditions such as temperature and solvent choice to optimize yield and product consistency.
Industrial Production Considerations
For industrial-scale production, several important factors need consideration:
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Implementation of continuous flow processes to enhance efficiency and yield
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Utilization of automated systems for precise control of reaction conditions
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Optimization of temperature, pressure, and reactant concentrations
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Development of purification methods to ensure product purity and consistency
Research indicates that in industrial settings, continuous flow processes may enhance efficiency and yield while ensuring product consistency for similar piperidine derivatives.
Reaction Mechanisms and Chemical Behavior
Key Reaction Pathways
The chemical behavior of 2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride would involve several important reaction pathways:
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Ester hydrolysis:
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Under basic conditions: Formation of the carboxylate and alcohol
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Under acidic conditions: Formation of the carboxylic acid and alcohol
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Oxidation reactions:
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Oxidation of the piperidine ring leading to N-oxides or ring-opened products
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Oxidation of the phenyl group resulting in hydroxylated derivatives
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Substitution reactions:
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Nucleophilic substitutions at the ester group
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Electrophilic aromatic substitution on the phenyl ring
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These reactions would be influenced by the specific structural features of the 3-piperidinyl isomer, potentially resulting in different reactivity patterns compared to the 2-piperidinyl variant.
Stereoselective Aspects
The position of substitution on the piperidine ring (3-position) creates unique stereochemical considerations:
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The 3-position creates different spatial arrangements compared to 2-position substitution
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This could affect reactivity and selectivity in asymmetric reactions
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Potential for stereoselective synthesis approaches similar to those described for FDA-approved chiral drugs
The asymmetric synthesis methods discussed in relation to FDA-approved chiral drugs highlight the importance of stereochemical control in the development of pharmaceutically relevant compounds .
Comparative Analysis with Related Compounds
Structural Comparisons
The table below compares 2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride with related compounds:
| Property | 2-(3-Piperidinyl)ethyl 2-phenylacetate HCl | 2-(2-Piperidinyl)ethyl 2-phenylacetate HCl | 4-Piperidinyl 2-phenylacetate HCl |
|---|---|---|---|
| Structure | Substitution at piperidine 3-position | Substitution at piperidine 2-position | Direct attachment at piperidine 4-position |
| Molecular Formula | C₁₅H₂₂ClNO₂ | C₁₅H₂₂ClNO₂ | C₁₃H₁₈ClNO₂ |
| Molecular Weight | 283.79 g/mol | 283.79 g/mol | Different due to shorter chain |
| Spatial Arrangement | Different conformational preferences | Documented in literature | More symmetrical arrangement |
| Biological Target Interaction | Potentially different receptor binding profile | Known interaction patterns | Different spatial presentation |
| Synthetic Accessibility | Requires 3-substituted piperidine precursor | Well-documented synthesis routes | Direct esterification of 4-piperidinol |
Structure-Activity Relationships
The position of substitution on the piperidine ring significantly influences compound properties:
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3-position substitution creates a distinct spatial arrangement that affects molecular recognition
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This positioning may alter binding to biological targets such as enzymes and receptors
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Electronic effects differ between 2- and 3-substituted piperidines due to proximity to the nitrogen
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Pharmacokinetic properties including absorption, distribution, metabolism, and excretion may vary significantly
These structure-activity relationships are crucial for understanding the potential applications and limitations of this compound in comparison to its isomers.
Future Research Directions
Unexplored Research Areas
Several aspects of 2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride warrant further investigation:
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Comprehensive physical-chemical characterization
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Detailed stereochemical analysis
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Exploration of reaction kinetics and mechanisms
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Development of optimized synthetic routes
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Investigation of crystal structure and solid-state properties
These research areas would provide valuable insights into the fundamental properties and behavior of this compound.
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